6-Bromo-2,8-dichloroquinoline
Description
Overview of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Research
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. cdnsciencepub.comasianpubs.org Its derivatives have been extensively investigated and have led to the development of drugs for treating a variety of conditions. The versatility of the quinoline nucleus allows for functionalization at multiple positions, enabling the fine-tuning of its pharmacological profile. acs.org This has resulted in the discovery of quinoline-based compounds with anticancer, antimalarial, antibacterial, and antiviral properties, among others. cdnsciencepub.comasianpubs.org
The Impact of Halogenation on the Physicochemical and Pharmacological Profiles of Quinoline Derivatives
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the quinoline scaffold can dramatically alter a molecule's properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the presence of halogens can enhance a molecule's ability to cross cell membranes and can also lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the stability of a drug-receptor complex. These modifications can significantly impact the potency and pharmacokinetic properties of quinoline-based drugs.
Positioning 6-Bromo-2,8-dichloroquinoline within the Context of Advanced Halogenated Quinoline Research
This compound is a specific polysubstituted quinoline that carries three halogen atoms at distinct positions on its bicyclic core. Its chemical structure, featuring a bromine atom at the 6-position and chlorine atoms at the 2- and 8-positions, suggests a unique electronic and steric profile. While specific research on this particular isomer is limited, its structure places it within the class of advanced halogenated quinolines that are of interest for their potential as intermediates in the synthesis of more complex molecules or as bioactive agents themselves. The reactivity of the chloro and bromo substituents offers multiple sites for further chemical elaboration, making it a potentially valuable building block in drug discovery.
Current State of Academic Inquiry Pertaining to this compound and its Isomers
Currently, detailed academic studies focusing exclusively on this compound are scarce in publicly accessible literature. However, extensive research has been conducted on its various isomers, such as 2,4-dichloroquinolines, 4,7-dichloroquinolines, and other bromo- and chloro-substituted quinolines. acs.orgmdpi.com For example, 4,7-dichloroquinoline (B193633) is a key intermediate in the synthesis of the antimalarial drug chloroquine. cdnsciencepub.com Studies on the synthesis and reactivity of these related compounds provide valuable insights into the potential chemical behavior and synthetic utility of this compound. The reactivity of the chlorine atoms, particularly at the 2- and 4-positions, is well-documented and often exploited for nucleophilic substitution reactions. mdpi.comsmolecule.com Research on isomers like 6-bromo-4,8-dichloroquinoline (B1518142) also points to potential biological activities in the realms of antimicrobial and anticancer research. chemsrc.com
Interactive Data Tables
Below are data tables summarizing key information for this compound and a selection of its isomers.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| IUPAC Name | This compound | bldpharm.commoldb.com |
| CAS Number | 1344013-69-9 | bldpharm.commoldb.comshao-yuan.comabovchem.comchemsrc.comsigmaaldrich.comuni.lu |
| Molecular Formula | C₉H₄BrCl₂N | bldpharm.commoldb.comshao-yuan.comabovchem.comchemsrc.com |
| Molecular Weight | 276.94 g/mol | bldpharm.comshao-yuan.comabovchem.comchemsrc.comsmolecule.com |
| Predicted XlogP | 4.5 |
Table 2: Physicochemical Data for Halogenated Quinoline Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Area | Reference |
| 6-Bromo-2,4-dichloroquinoline | C₉H₄BrCl₂N | 276.95 | Medicinal chemistry intermediate | |
| 6-Bromo-4,8-dichloroquinoline | C₁₀H₃BrCl₂N₂ | 301.95 | Antimicrobial and anticancer research | chemsrc.com |
| 3-Bromo-5,8-dichloroquinoline | C₉H₄BrCl₂N | 276.94 | Enzyme inhibition, anticancer agents | smolecule.com |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | Antimalarial drug synthesis | cdnsciencepub.commdpi.com |
| 2,4-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | Synthesis of quinoline derivatives | acs.org |
Properties
IUPAC Name |
6-bromo-2,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGEVDIEHZSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 2,8 Dichloroquinoline and Its Precursors
Strategies for the De Novo Construction of Halogenated Quinoline (B57606) Ring Systems
The foundational approach to synthesizing complex quinolines often involves building the heterocyclic ring from acyclic precursors. This de novo construction allows for the incorporation of substituents at desired positions from the outset.
Exploration of Modified Skraup Reactions and Related Annulation Protocols
The Skraup synthesis is a classic method for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. tandfonline.comnih.gov Modified versions of this reaction are employed to produce halogenated quinolines. For instance, starting with a halogenated aniline derivative can directly introduce a halogen onto the benzene (B151609) ring of the quinoline system. A modified Skraup reaction using a substituted aniline and glycerol can be facilitated by microwave irradiation, sometimes in greener solvents like water, to yield quinoline derivatives. tandfonline.comrsc.org
The Combes quinoline synthesis offers another pathway, condensing an aniline with a β-diketone under acidic conditions. nih.govwikipedia.org While effective for 2,4-substituted quinolines, its application for producing the specific substitution pattern of 6-bromo-2,8-dichloroquinoline can be challenging due to the potential for isomeric mixtures and side products. wikipedia.orgnih.gov
The Friedländer synthesis, which involves the condensation of a 2-amino-benzaldehyde or ketone with a compound containing an active methylene (B1212753) group, is a superior alternative for creating diverse quinoline structures. nih.govnih.gov A microwave-enhanced, catalyst-free Friedländer synthesis has been developed for the rapid assembly of halogenated 8-hydroxyquinolines, demonstrating its utility in generating diverse halogenated quinoline libraries. nih.gov
A lesser-known but effective method involves the condensation of an aromatic primary amine with malonic acid in the presence of phosphorus oxychloride (POCl₃) to first afford a 4-hydroxy-2-quinolone, which is then converted to a 2,4-dichloroquinoline. asianpubs.orgijcce.ac.ir This method provides a facile one-pot synthesis for various dichloroquinoline derivatives. ijcce.ac.ir
Table 1: Comparison of De Novo Quinoline Synthesis Methods
| Reaction | Precursors | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Modified Skraup | Halogenated aniline, glycerol | Sulfuric acid, oxidizing agent, often with heat or microwave | Direct incorporation of halogens from aniline precursor. | tandfonline.comrsc.org |
| Combes Synthesis | Aniline, β-diketone | Acid-catalyzed | Good for 2,4-disubstituted quinolines. | nih.govwikipedia.org |
| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, active methylene compound | Base or acid catalysis, microwave enhancement | High yields and regioselectivity for diverse substitutions. | nih.govnih.gov |
Direct and Regioselective Halogenation of the Quinoline Core
Direct halogenation of the pre-formed quinoline ring is a common strategy. However, achieving regioselectivity can be challenging due to the electronic nature of the quinoline system. Electrophilic substitution typically occurs on the benzene ring, while nucleophilic substitution is favored on the pyridine (B92270) ring. iust.ac.ir
A metal-free protocol for the regioselective C-5 halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. rsc.orgresearchgate.net This method is operationally simple and proceeds at room temperature with high regioselectivity. rsc.orgresearchgate.net For the introduction of halogens at other positions, specific reagents and conditions are required. For example, hypervalent iodine(III) reagents like PIFA and PIDA have been used to promote the C-3 regioselective halogenation of 4-quinolones under mild conditions. acs.org
Sequential Halogenation Procedures for Controlled Introduction of Bromine and Chlorine Atoms
The synthesis of this compound often proceeds through a stepwise halogenation of a quinoline precursor. This allows for precise control over the placement of each halogen atom. A common precursor for this synthesis is 2,8-dichloroquinoline (B1298113).
Bromination at the C-6 Position of the Quinoline Ring
Electrophilic bromination of the quinoline ring typically occurs at the C-5 and C-8 positions. However, if these positions are blocked or deactivated, bromination can be directed to the C-6 and C-3 positions. The presence of an activating group can direct bromination. For example, the amino group in tetrahydroquinolines activates the aromatic ring for electrophilic bromination. nih.gov
A common method for introducing a bromine atom at the C-6 position is through electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid or in a polar aprotic solvent. For instance, bromination of a quinoline derivative at the 6-position can be achieved with NBS in DMF. The regioselectivity of bromination can be influenced by the existing substituents on the quinoline ring.
Chlorination at the C-2 and C-8 Positions of the Quinoline Ring
The introduction of chlorine atoms at the C-2 and C-8 positions often involves nucleophilic substitution or reactions starting from a functionalized quinoline. The C-2 and C-4 positions of the quinoline ring are susceptible to nucleophilic attack, especially when the nitrogen atom is quaternized or in the form of an N-oxide. iust.ac.ir
The synthesis of 2,8-dichloroquinoline can be achieved through various routes. One approach involves the chlorination of quinoline derivatives using reagents like phosphorus oxychloride (POCl₃). asianpubs.org For example, 4-hydroxy-8-methylquinolin-2(1H)-one can be treated with a mixture of POCl₃ and phosphorus pentachloride to yield 2,4-dichloro-8-methylquinoline. mdpi.com
The Sandmeyer reaction provides a powerful method for introducing chlorine atoms onto an aromatic ring by converting an amino group into a diazonium salt, which is then displaced by a chloride ion using a copper(I) salt catalyst. wikipedia.orglscollege.ac.inbyjus.com This can be a viable route for synthesizing chloro-substituted quinolines from the corresponding aminoquinolines.
The synthesis of 2-chloroquinolines can also be achieved through the deoxygenative halogenation of quinoline N-oxides with reagents like POCl₃ or trichloroisocyanuric acid (TCCA) in the presence of triphenylphosphine (B44618) (PPh₃). researchgate.netrsc.org
Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Derivatives
Once the this compound scaffold is synthesized, the halogen atoms serve as handles for further functionalization via transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions.
This differential reactivity enables sequential coupling reactions. For example, a Sonogashira coupling can be performed regioselectively at the C-6 position (C-Br bond) of a polybromoquinoline, followed by a Suzuki coupling at another position. nih.govresearchgate.netrsc.org Similarly, the halogen substituents on this compound can undergo various coupling reactions, such as Suzuki-Miyaura and nucleophilic aromatic substitution (SNA_r_), to introduce a wide range of functional groups, leading to the synthesis of diverse derivatives.
Table 2: Reactivity of Halogens in Cross-Coupling Reactions
| Halogen Position | Bond Type | Relative Reactivity in Pd-Catalyzed Coupling | Potential Coupling Reactions | Reference |
|---|---|---|---|---|
| C-6 | C-Br | Higher | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | nih.govresearchgate.netrsc.org |
| C-2 | C-Cl | Lower | Suzuki, Buchwald-Hartwig Amination | iust.ac.irresearchgate.net |
Palladium-Catalyzed Amination of Dichloroquinolines
Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful method for forming carbon-nitrogen bonds. Studies on dichloroquinolines, such as 2,8-dichloroquinoline, a direct precursor to the title compound, reveal important details about the regioselectivity of these reactions.
Research on the palladium-catalyzed amination of 2,8-dichloroquinoline with various adamantane-containing amines has shown that the chlorine atom at the C2 position is more reactive than the one at the C8 position. Current time information in Chatham County, US.smolecule.com This differential reactivity allows for selective monoamination at the C2 position. For instance, the reaction of 2,8-dichloroquinoline with a less sterically hindered amine like N-(adamantan-1-yl)methanamine, using a catalytic system of Pd(dba)₂ and BINAP as the ligand, yields the corresponding 2-amino-8-chloroquinoline derivative. mdpi.com
The choice of phosphine (B1218219) ligand is critical to the success and selectivity of the amination. While BINAP is effective in many cases, more sterically hindered amines may require the use of ligands like DavePhos to achieve good yields. Current time information in Chatham County, US.smolecule.com Attempts to achieve diamination of 2,8-dichloroquinoline have proven to be more challenging, often resulting in complex product mixtures or low yields, highlighting the difficulty in substituting the C8 chlorine atom via this method. Current time information in Chatham County, US.mdpi.com
Below is a table summarizing the typical conditions for the monoamination of 2,8-dichloroquinoline.
Table 1: Palladium-Catalyzed Monoamination of 2,8-dichloroquinoline
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Adamantane-containing amine 1a | Pd(dba)₂ (4) | BINAP | NaOtBu | Dioxane | 2-Amino-8-chloroquinoline derivative | 64 | mdpi.com |
| Adamantane-containing amine 1b | Pd(dba)₂ (4) | BINAP | NaOtBu | Dioxane | 2-Amino-8-chloroquinoline derivative | 42 | mdpi.com |
Data derived from studies on 2,8-dichloroquinoline.
Suzuki-Miyaura Coupling and Other Cross-Coupling Methodologies
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide. For dihaloquinolines like 2,8-dichloroquinoline, this reaction offers a pathway to introduce aryl or alkyl substituents.
The regioselectivity of the Suzuki-Miyaura reaction on the 2,8-dichloroquinoline scaffold is predictable based on bond dissociation energies, with the cross-coupling preferentially occurring at the C2 position. thieme-connect.de This selectivity allows for the synthesis of 2-substituted-8-chloroquinolines. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. google.com
For example, the Suzuki coupling of 8-bromo-2,4-dichloro-7-methoxy-quinoline with various boronic acids has been successfully demonstrated, showcasing the utility of this reaction for functionalizing polyhalogenated quinolines. google.com While this substrate differs from the target compound, the principles of reactivity, where the C2-Cl bond is generally more susceptible to oxidative addition to the Pd(0) catalyst than the C8-Cl bond, are applicable. The presence of the bromine atom at C6 in this compound would introduce another reactive site, with the C-Br bond being significantly more reactive than the C-Cl bonds in palladium-catalyzed couplings. This would likely allow for selective coupling at the C6 position, followed by functionalization at C2, and then C8.
The table below outlines representative conditions for Suzuki-Miyaura reactions on related dihaloquinoline systems.
Table 2: Suzuki-Miyaura Coupling of Halogenated Quinolines
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|---|---|
| 8-bromo-2,4-dichloro-7-methoxy-quinoline | Arylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | MeCN/H₂O | 80 | 8-bromo-4-chloro-2-aryl-7-methoxy-quinoline | google.com |
| 2,4-dichloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 80-90 | 4-chloro-2-phenylquinoline | worktribe.com |
Data derived from studies on related halogenated quinolines.
Advanced Synthetic Approaches Utilizing C-H Activation and N-Oxide Directed Functionalization
Direct C-H activation has emerged as a highly atom- and step-economical strategy for the functionalization of heterocyclic compounds like quinoline. mdpi.commdpi.com This approach avoids the need for pre-functionalized starting materials, such as halogenated derivatives. For the quinoline scaffold, C-H functionalization can be directed to various positions, often depending on the catalyst and directing group used.
A particularly powerful strategy involves the use of a quinoline N-oxide as an internal directing group. researchgate.netresearchgate.net The oxygen atom of the N-oxide can coordinate to a transition metal catalyst, such as palladium or rhodium, directing the activation of the C-H bond at the C2 or C8 position.
C2-Functionalization : The C2 position of quinoline N-oxides can be readily functionalized. For example, palladium-catalyzed C2 arylation can be achieved with aryl bromides or even unactivated arenes. researchgate.netresearchgate.net
C8-Functionalization : The C8-H bond can also be selectively functionalized using N-oxide direction. google.comresearchgate.net Rhodium(III) catalysts have been effectively used for the C-H alkylation of quinoline N-oxides at the C8 position. google.com
This N-oxide directed strategy offers a complementary approach to the classical cross-coupling methods. Starting from 6-bromo-8-chloroquinoline, one could envision its conversion to the corresponding N-oxide. Subsequent metal-catalyzed C-H activation at the C2 position would provide a route to 2-substituted-6-bromo-8-chloroquinoline N-oxides. The final step would involve the deoxygenation of the N-oxide to yield the desired quinoline derivative. This method provides access to derivatives that may be difficult to obtain through traditional cross-coupling of a trichloro-substituted precursor. researchgate.net
The development of these advanced synthetic methods continues to expand the toolkit available for the synthesis and functionalization of complex quinoline derivatives, enabling the exploration of new chemical space for various applications. google.com
Chemical Reactivity and Derivatization Strategies for 6 Bromo 2,8 Dichloroquinoline
Nucleophilic and Electrophilic Substitution Reactions at Halogenated Centers
The quinoline (B57606) ring is an electron-deficient system, which particularly influences the reactivity of the halogen atoms. The chlorine atom at the 2-position is analogous to a halogen on a pyridine (B92270) ring and is highly activated towards nucleophilic aromatic substitution (SNAr). This increased reactivity is due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. In contrast, the halogens at the 6- and 8-positions on the benzene (B151609) portion of the quinoline are less activated towards simple nucleophilic substitution.
Nucleophilic substitution reactions can be carried out with various nucleophiles, including amines, thiols, and alkoxides, leading to the selective replacement of the C2-chloro substituent. mdpi.com The reaction conditions for these substitutions can be tuned to achieve high selectivity. For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with nucleophiles demonstrates the susceptibility of the C4-chloro group to displacement, a position that is also activated by the quinoline nitrogen. mdpi.com By analogy, the C2-chloro group in 6-bromo-2,8-dichloroquinoline is expected to be the primary site for nucleophilic attack.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, typically occur on the benzene ring of the quinoline system. masterorganicchemistry.com The existing substituents on the ring direct the position of the incoming electrophile. However, the quinoline ring itself is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Strong activating conditions are often required for these reactions to proceed. masterorganicchemistry.comyoutube.com For this compound, the directing effects of the existing halogens would further influence the position of any subsequent electrophilic substitution.
Transformations of the Quinoline Core System
The quinoline core can undergo oxidative modifications, although the presence of deactivating halogen substituents can make the ring more resistant to oxidation. Common oxidative reactions for quinolines involve the formation of N-oxides by treatment with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). This transformation increases the electron deficiency of the ring system and can modify the regioselectivity of subsequent substitution reactions.
Reductive processes can also be applied to the this compound core. Catalytic hydrogenation, for example, can lead to the reduction of the pyridine portion of the quinoline ring, yielding a tetrahydroquinoline derivative. The choice of catalyst (e.g., Palladium, Platinum, Nickel) and reaction conditions (temperature, pressure) can influence the outcome and selectivity of the reduction. Additionally, dehalogenation can occur under certain reductive conditions, offering a pathway to selectively remove one or more of the halogen atoms.
Synthesis of Diverse Chemical Libraries from this compound as a Synthetic Building Block
The differential reactivity of the halogen atoms on this compound makes it an excellent starting material for the creation of diverse chemical libraries. By targeting specific positions on the quinoline scaffold, a wide array of derivatives can be synthesized.
Amide derivatives of quinolines are a significant class of compounds. pulsus.com One common method for their preparation involves the coupling of a quinoline carboxylic acid with an amine using a coupling agent. ajchem-a.comresearchgate.net To apply this to this compound, the molecule would first need to be functionalized to introduce a carboxylic acid group.
Alternatively, palladium-catalyzed aminocarbonylation represents a powerful method for the direct conversion of aryl halides to amides. nih.gov This reaction introduces a carbonyl group and an amine in a single step. For this compound, the bromo group at the 6-position would be the most likely site for this transformation, allowing for the synthesis of quinoline-6-carboxamides. The reaction conditions, particularly the choice of palladium catalyst and ligands, are crucial for achieving high yields and selectivity. nih.gov
Table 1: Potential Reaction Scheme for Amide Synthesis
| Reactant | Reagents and Conditions | Product |
| This compound | Amine, Carbon Monoxide, Palladium Catalyst (e.g., Pd(OAc)2), Ligand (e.g., XantPhos) | N-substituted-2,8-dichloroquinoline-6-carboxamide |
This table presents a hypothetical reaction based on established palladium-catalyzed aminocarbonylation methods.
The synthesis of molecules that combine the quinoline scaffold with a triazole ring has been an area of active research. nih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," is a highly efficient method for constructing 1,2,3-triazole rings.
To create triazole hybrids from this compound, the quinoline moiety must first be functionalized with either an azide (B81097) or a terminal alkyne. A common strategy involves the nucleophilic displacement of the reactive C2-chloro group with sodium azide to install the azide functionality. The resulting 2-azido-6-bromo-8-chloroquinoline can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield a library of 1,2,3-triazole-substituted quinolines. nih.gov
Table 2: General Synthesis of Triazole/Quinoline Hybrids
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | This compound | Sodium Azide (NaN₃) | 2-Azido-6-bromo-8-chloroquinoline |
| 2 | 2-Azido-6-bromo-8-chloroquinoline | Terminal Alkyne (R-C≡CH), Copper(I) Catalyst | 1-(6-Bromo-8-chloroquinolin-2-yl)-4-substituted-1H-1,2,3-triazole |
This table outlines a general synthetic route based on established click chemistry methodologies for quinoline derivatization. nih.gov
Biological Activities and Pharmacological Potential of 6 Bromo 2,8 Dichloroquinoline
Anticancer and Antiproliferative Investigations in Malignant Cell Lines
No studies detailing the anticancer and antiproliferative effects of 6-Bromo-2,8-dichloroquinoline were found.
Cytotoxicity Assessment Against Human Cancer Cell Lines (e.g., MCF-7, SW480)
There is no available data on the cytotoxic effects of this compound against the human breast adenocarcinoma cell line (MCF-7) or the colon adenocarcinoma cell line (SW480).
Selective Toxicity Analysis against Normal Cell Lines (e.g., MRC-5)
There is no available data regarding the selective toxicity of this compound against the normal human fetal lung fibroblast cell line (MRC-5) or other non-malignant cell lines.
Enzyme Inhibition Studies and Characterization of Inhibitory Potency
No research on the enzyme inhibitory potential of this compound could be located.
Evaluation as Potential Inhibitors of Specific Kinases
Information regarding the evaluation of this compound as a potential inhibitor of any specific protein kinases is not present in the scientific literature.
Inhibition of Cytochrome P450 Enzymes (e.g., CYP3A4)
There are no published studies investigating the inhibitory effects of this compound on cytochrome P450 enzymes, including CYP3A4.
Anti-inflammatory and Antioxidant Activity Profiling
No data is available on the anti-inflammatory or antioxidant properties of this compound.
Modulation of Nuclear Receptor Activity (e.g., Retinoic Acid-Related Orphan Receptor Gamma t (RORγt))
The chemical scaffold of quinoline (B57606) and its derivatives has emerged as a significant area of interest in the discovery of modulators for nuclear receptors, a class of proteins responsible for sensing steroid and thyroid hormones and certain other molecules. Among these, the Retinoic Acid-Related Orphan Receptor Gamma t (RORγt) has been a particular focus of research due to its critical role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17).
Research into the structure-activity relationships (SAR) of quinoline-based compounds has identified them as potential inverse agonists of RORγt. An inverse agonist is a compound that binds to the same receptor as an agonist but induces an opposite pharmacological response. In the context of RORγt, an inverse agonist would suppress the receptor's basal activity, leading to a reduction in the inflammatory response mediated by Th17 cells.
A high-throughput screening of compound libraries has led to the discovery of a series of quinoline sulphonamides as inhibitors of RORγ. nih.gov This initial finding spurred further investigation into the optimization of the quinoline core to enhance potency and selectivity for RORγt. Subsequent studies have explored various substitutions on the quinoline ring to improve the pharmacological profile of these compounds.
For instance, research has been conducted on 3,6-disubstituted quinolines, which have demonstrated potent binding to RORγt. nih.gov While these initial compounds showed promise, they also presented challenges such as high molecular weight and poor solubility. Efforts to address these issues have involved introducing greater diversity at the 3-position of the quinoline ring, including the incorporation of heteroatoms, to improve physicochemical properties while maintaining potent binding. nih.gov
While direct experimental data on the specific compound this compound as a modulator of RORγt is not extensively available in publicly accessible literature, the established activity of the broader class of 6-substituted quinolines suggests its potential in this area. The presence and position of halogen atoms on the quinoline ring are known to significantly influence the biological activity of these molecules. The bromo and chloro substituents on the this compound molecule would be expected to modulate its electronic and lipophilic properties, which in turn could affect its binding affinity and efficacy at the RORγt receptor. Further targeted research, including synthesis and comprehensive biological evaluation, would be necessary to fully elucidate the specific activity and therapeutic potential of this compound as a RORγt modulator.
Below is a table summarizing the class of compounds and their general observed activity on RORγt based on available research.
| Compound Class | General Structure | Observed Activity on RORγt |
| Quinoline Sulphonamides | Quinoline core with a sulphonamide group | Inverse Agonist |
| 3,6-Disubstituted Quinolines | Quinoline core with substituents at positions 3 and 6 | Potent Binders |
Molecular Mechanism of Action Studies of 6 Bromo 2,8 Dichloroquinoline
Identification and Characterization of Specific Molecular Targets and Binding Interactions
There are no publicly available studies that identify the specific molecular targets of 6-Bromo-2,8-dichloroquinoline. Research has not yet been conducted to determine its binding interactions with any receptors or enzymes.
Analysis of Binding Affinity to Receptors and Enzymes
Due to the absence of target identification, no data exists on the binding affinity of this compound to any specific biological molecules.
Elucidation of Downstream Effects on Cellular Pathways
Without an understanding of its molecular targets, the downstream effects of this compound on cellular pathways have not been investigated.
Impact on DNA Replication Processes
There is no available research detailing the impact of this compound on the processes of DNA replication.
Modulation of Protein Synthesis
The effects of this compound on the machinery of protein synthesis have not been a subject of scientific study.
Influence on Cell Signaling Cascades
There is a lack of information regarding the influence of this compound on any cell signaling cascades.
Investigation of Mechanisms Underlying Observed Drug Resistance
As no therapeutic applications or extensive biological testing have been reported, there have been no observations of drug resistance to this compound, and therefore, no studies into its potential resistance mechanisms.
Structure Activity Relationship Sar and Structural Optimization of 6 Bromo 2,8 Dichloroquinoline Analogues
Systematic Investigation of Halogenation Pattern on Biological Potency and Selectivity
The biological activity of halogenated quinolines is profoundly influenced by the position of the halogen atoms on the heterocyclic ring system. The specific arrangement of bromo and chloro substituents in 6-Bromo-2,8-dichloroquinoline dictates its interaction with biological targets, and any alteration to this pattern can lead to significant changes in potency and selectivity.
While direct comparative biological data for this compound and its specific positional isomers such as 6-Bromo-4,8-dichloroquinoline (B1518142) and 5-Bromo-2,8-dichloroquinoline is not extensively available in the reviewed literature, the profound impact of halogen positioning on the bioactivity of quinoline (B57606) derivatives is a well-established principle in medicinal chemistry. The spatial arrangement of electron-withdrawing groups like halogens alters the electronic distribution and steric profile of the molecule, which in turn affects its binding affinity to target proteins and enzymes.
For instance, studies on other halogenated quinolines have demonstrated that even minor shifts in the position of a halogen atom can lead to substantial differences in biological activity. This underscores the importance of the substitution pattern in defining the pharmacological profile of a compound. The specific locations of the bromine at the C6-position and chlorine atoms at the C2- and C8-positions in this compound create a unique electronic and steric landscape that is critical for its biological function. Any variation, such as moving the bromine to the C5-position or shifting one of the chlorines to the C4-position, would inevitably alter these properties and likely result in a different spectrum of activity and potency.
Chlorine, being more electronegative and smaller than bromine, can form different types of interactions. In some instances, a chlorine atom at a specific position might be crucial for optimal binding, whereas in others, the larger and more polarizable bromine atom could be more favorable. For example, in the context of quinoline-based inhibitors of HIV reverse transcriptase and integrase, the addition of a chlorine atom at the C8-position has been proposed to enhance interactions within the enzyme's binding pocket scirp.org.
Conversely, the replacement of a chlorine atom with a bromine atom can influence the compound's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important non-covalent interactions in drug-receptor binding. Theoretical studies on isostructural halogenated dihydroquinolinones have shown that replacing a bromine atom with a chlorine atom has minimal effect on molecular electrostatic potential and frontier molecular orbitals, suggesting that in some scaffolds, these two halogens can be somewhat interchangeable without drastically altering the electronic properties . However, the subtle differences in their interaction energies and steric bulk can still translate to significant variations in biological potency and selectivity.
Effects of Substituent Modifications at Various Positions of the Quinoline Ring
For example, a study on brominated 8-substituted quinolines highlighted the potent antiproliferative activity of 5,7-dibromo-8-hydroxyquinoline against several tumor cell lines researchgate.net. This suggests that the presence of a hydroxyl group at the C8-position, in conjunction with bromine atoms, can be a key determinant of anticancer efficacy. The study further indicated that a hydroxyl group at the C8-position generally leads to greater anticancer potential researchgate.net.
Similarly, modifications at other positions have been shown to be critical. For instance, in a series of quinoline-based diarylamides, a methoxy group at the C5-position of the quinoline was found to engage with the kinase hinge region through hydrogen bonding, a crucial interaction for inhibitory activity mdpi.com. The introduction of other functionalities, such as amino groups, has also been explored. The synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates has been reported, indicating the feasibility of introducing diverse functional groups to the quinoline core to probe for enhanced biological activity mdpi.com.
The following table summarizes the observed effects of certain substituent modifications on the biological activity of quinoline derivatives, providing insights that could be applicable to the structural optimization of this compound analogues.
| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C5, C7 | Dibromo | Strong antiproliferative activity against various tumor cell lines. | researchgate.net |
| C8 | Hydroxyl | Generally leads to more potent anticancer potential. | researchgate.net |
| C5 | Methoxy | Engages with kinase hinge region via hydrogen bonding, crucial for inhibitory activity. | mdpi.com |
| C8 | Chlorine | Proposed to enhance interactions with HIV reverse transcriptase and integrase. | scirp.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Halogenated Quinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For halogenated quinoline derivatives, QSAR models can be instrumental in predicting the potency of new analogues and in understanding the structural features that are most important for their therapeutic effects.
These models typically use a variety of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with the observed biological activity (e.g., IC50 values), a predictive model can be developed.
Several QSAR studies have been conducted on quinoline derivatives for various therapeutic targets, including anticancer and antimalarial agents. For instance, 3D-QSAR models have been developed for quinoline-based compounds as potential dual inhibitors of HIV reverse transcriptase and integrase scirp.org. In the context of anticancer activity, QSAR analyses have been used to predict the anti-tumor activity of bisquinoline derivatives, highlighting the importance of the halogen-substituted phenyl ring for efficacy .
The development of robust QSAR models for polyhalogenated quinolines like this compound would require a dataset of structurally related compounds with experimentally determined biological activities. Such models could then guide the synthesis of new derivatives with improved potency by predicting the effects of different halogenation patterns and other substituent modifications.
Rational Design Principles for Enhancing Therapeutic Efficacy and Reducing Off-Target Effects
Rational drug design involves the strategic design and synthesis of new drug candidates based on a thorough understanding of the biological target and the principles of molecular recognition. For this compound analogues, rational design principles can be applied to enhance their therapeutic efficacy while minimizing unwanted side effects.
Key principles for the rational design of these compounds include:
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, techniques like molecular docking can be used to predict how different analogues of this compound will bind to the active site. This allows for the design of compounds with improved complementarity and stronger binding interactions. For example, molecular modeling has been used to guide the design of quinoline-based kinase inhibitors nih.gov.
Ligand-Based Drug Design: In the absence of a known target structure, design efforts can be guided by the SAR of existing active compounds. By identifying the key pharmacophoric features—the essential structural elements and their spatial arrangement required for activity—new molecules can be designed that retain these features while having improved properties.
Optimizing Halogen Interactions: A deeper understanding of the role of halogen bonds and other non-covalent interactions can inform the design of more potent and selective inhibitors. The strategic placement of bromine and chlorine atoms to form favorable interactions with the target protein is a key design consideration nih.govnih.gov.
Modulating Physicochemical Properties: Rational design also involves fine-tuning the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability. The addition or modification of substituents can be used to optimize these properties, thereby improving the drug-like characteristics of the compound.
Computational and Chemoinformatic Studies of 6 Bromo 2,8 Dichloroquinoline
Molecular Docking Simulations to Predict Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. researchgate.net This method helps in understanding the binding mechanism and affinity of a compound within the active site of a biological target.
For a compound like 6-Bromo-2,8-dichloroquinoline, docking studies would involve preparing the 3D structure of the molecule and docking it into the binding pocket of a relevant protein target. For instance, quinoline (B57606) derivatives have been studied as potential inhibitors of various kinases or enzymes involved in cell proliferation. researchgate.net The simulation calculates the binding energy, with more negative values indicating a stronger, more stable interaction. nih.gov Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the target's active site, are identified to elucidate the basis of the binding mode. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Understanding Binding Dynamics and Conformational Changes
Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. MD simulations provide a more realistic representation of the physiological environment by simulating the movement of atoms and molecules. nih.gov
An MD simulation for a this compound-protein complex would assess the stability of the binding pose predicted by docking. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate conformational stability. A stable RMSD suggests that the ligand remains securely bound within the active site. nih.gov Furthermore, MD simulations can reveal detailed information about the persistence of intermolecular interactions, like hydrogen bonds, providing a deeper understanding of the binding strength and dynamics. nih.gov
Quantum Chemical Calculations for the Determination of Electronic and Global Reactivity Parameters
Quantum chemical calculations, often performed using Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. dergipark.org.trscirp.org These calculations provide fundamental insights into the molecule's intrinsic properties. For quinoline derivatives, DFT methods with specific basis sets (e.g., B3LYP/6-311++G(d,p)) are commonly used to optimize the molecular geometry and compute electronic parameters. dergipark.org.tr
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and distribution are critical for determining a molecule's reactivity. semanticscholar.org The HOMO energy relates to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. semanticscholar.orgresearchgate.net
The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. semanticscholar.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgresearchgate.net For this compound, analysis of the FMOs would reveal the regions of the molecule most likely to be involved in electron-donating or electron-accepting interactions during a chemical reaction.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies. These values are then used to determine the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. semanticscholar.org A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, nucleophilicity is the tendency to donate electrons. These parameters are crucial for predicting how this compound would behave in various chemical reactions.
Table 1: Global Reactivity Descriptors from Quantum Chemical Calculations Note: The following table is a hypothetical representation of data that would be generated from a DFT analysis of this compound. Actual values would require specific computational studies.
| Parameter | Formula | Description |
|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -(EHOMO + ELUMO)/2) | Quantifies the energy stabilization when the system acquires additional electronic charge. |
In Silico Prediction of Pharmacokinetic Profiles and Drug-Likeness Attributes
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net These predictions help to identify potential liabilities early in the drug discovery process. For this compound, various computational models could be used to estimate properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450s. researchgate.net
Drug-likeness is assessed using rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Compounds that adhere to these rules are considered more likely to have good oral bioavailability.
Table 2: Predicted Pharmacokinetic and Drug-Likeness Properties Note: This table presents a hypothetical ADME and drug-likeness profile for this compound based on standard computational models.
| Property | Predicted Value/Compliance | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule. |
| logP (Lipophilicity) | < 5 | Compliance with Lipinski's Rule. |
| Hydrogen Bond Donors | 0 | Compliance with Lipinski's Rule. |
| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | Compliance with Lipinski's Rule. |
| Gastrointestinal (GI) Absorption | High | Indicates potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Predicts potential for CNS activity. |
Virtual Screening and Computational Library Design for the Discovery of Novel Analogues
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov If this compound were identified as a hit compound, its structure could serve as a scaffold for designing a virtual combinatorial library. nih.gov
This process involves systematically modifying the core structure by adding different functional groups at various positions to create a large set of virtual analogues. nih.gov This library of new compounds can then be screened in silico against a specific biological target. The goal is to identify derivatives with improved binding affinity, selectivity, or pharmacokinetic properties compared to the original compound, thus accelerating the discovery of more potent and effective drug candidates. nih.govu-tokyo.ac.jp
Advanced Research Applications and Future Directions for 6 Bromo 2,8 Dichloroquinoline
Utility as a Key Synthetic Intermediate in Complex Organic Synthesis
The trifunctional nature of 6-Bromo-2,8-dichloroquinoline, with three distinct halogen atoms at positions 2, 6, and 8, makes it a highly valuable intermediate for the synthesis of more complex molecules. The differential reactivity of the chloro and bromo substituents allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This regioselective modification enables the introduction of diverse chemical moieties, leading to the construction of a wide array of novel quinoline (B57606) derivatives.
For instance, the chlorine atoms, particularly at the 2-position, are generally more susceptible to nucleophilic substitution, while the bromine atom at the 6-position is more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity provides a strategic handle for medicinal chemists to build molecular complexity in a controlled and predictable manner.
Table 1: Potential Synthetic Transformations of this compound
| Position | Halogen | Potential Reaction Type | Example Reagent/Catalyst | Resulting Functional Group |
| 2 | Chloro | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |
| 6 | Bromo | Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl |
| 6 | Bromo | Sonogashira Coupling | Terminal alkyne / Pd, Cu catalyst | Alkynyl |
| 8 | Chloro | Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino |
Role as a Lead Compound for Further Optimization in Pharmaceutical Discovery Programs
Halogenated quinolines have a rich history in drug discovery, with numerous examples of approved drugs and clinical candidates for a variety of diseases, including cancer, infectious diseases, and neurological disorders. The specific substitution pattern of this compound could serve as a starting point, or a "lead compound," for the development of new therapeutic agents.
The bromine and chlorine atoms can modulate the electronic properties and steric bulk of the quinoline core, which in turn can influence its binding to specific biological targets. Medicinal chemists can systematically modify each position of the molecule to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.
Integration with Nanotechnology for Enhanced Delivery or Efficacy
While no specific research has been published on the integration of this compound with nanotechnology, the general field of nanomedicine offers exciting possibilities. Small molecule drugs, such as halogenated quinolines, can be encapsulated within or conjugated to nanoparticles to improve their therapeutic index. This can be achieved by:
Improving solubility and bioavailability: Many organic compounds have poor water solubility, which limits their clinical utility. Nanocarriers can solubilize these compounds, allowing for effective administration.
Targeted delivery: Nanoparticles can be functionalized with targeting ligands that direct them to specific cells or tissues, such as cancer cells, thereby reducing off-target toxicity.
Controlled release: The drug can be released from the nanoparticle in a sustained manner, maintaining therapeutic concentrations over a longer period and reducing the frequency of administration.
Given its halogenated nature, this compound could potentially be incorporated into various nanoparticle platforms, such as liposomes, polymeric nanoparticles, or metallic nanoparticles, to enhance its potential therapeutic effects.
Exploration of Multi-Targeting Approaches for Complex Diseases
Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. Multi-target drugs, which are designed to interact with several biological targets simultaneously, are emerging as a promising therapeutic strategy for these conditions. The quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a template for developing ligands for a variety of targets.
The distinct substitution pattern of this compound provides multiple points for diversification. By strategically modifying the 2, 6, and 8 positions, it may be possible to design derivatives that can simultaneously modulate the activity of different proteins involved in a disease cascade. For example, one part of the molecule could be designed to inhibit a specific kinase, while another part could target a receptor or an enzyme involved in a parallel signaling pathway.
Future Perspectives in the Rational Design of Advanced Halogenated Quinoline Therapeutics
The future of drug discovery lies in the rational design of molecules with precisely tailored properties. For halogenated quinolines like this compound, this involves a multidisciplinary approach that combines:
Computational Chemistry: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict how these compounds will interact with their biological targets. This can guide the design of more potent and selective inhibitors.
Structural Biology: Determining the crystal structures of halogenated quinolines bound to their target proteins can provide detailed insights into the binding mode and guide further optimization.
Advanced Synthetic Methodologies: The development of new and efficient synthetic methods will be crucial for accessing a wider range of novel quinoline derivatives for biological evaluation.
The continued exploration of the chemical space around the this compound scaffold, guided by these advanced techniques, holds the potential to yield novel therapeutic agents for a range of human diseases. The strategic use of halogenation will undoubtedly continue to be a powerful tool in the medicinal chemist's arsenal (B13267) for designing the next generation of quinoline-based drugs.
Q & A
Q. What are the standard synthetic routes for 6-Bromo-2,8-dichloroquinoline, and how do reaction conditions influence yield?
The synthesis typically involves sequential halogenation of the quinoline core. A common approach includes:
- Quinoline framework formation via cyclization of substituted anilines with carbonyl compounds.
- Bromination at the 6-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions.
- Chlorination at the 2- and 8-positions via electrophilic substitution, often employing POCl₃ or Cl₂ gas in anhydrous conditions. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent decomposition. For example, excess brominating agents can lead to di-brominated byproducts .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming substitution patterns. Aromatic protons appear in the δ 7.5–8.5 ppm range, with deshielding effects from electronegative substituents (e.g., δ 8.2 ppm for H-3 adjacent to Cl) .
- ESI-MS : Validates molecular weight via isotopic patterns (e.g., [M+H]⁺ peaks at m/z 279.93 (Br⁷⁹) and 281.93 (Br⁸¹)) .
- IR Spectroscopy : Identifies C-Br (550–600 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches.
Advanced Research Questions
Q. How can conflicting NMR data for halogenated quinolines be resolved during structural elucidation?
Discrepancies often arise from solvent effects or dynamic exchange processes. Strategies include:
- Variable-temperature NMR to suppress broadening caused by conformational flexibility.
- COSY/NOESY to map coupling between adjacent protons, distinguishing between regioisomers.
- DFT calculations to predict chemical shifts and compare with experimental data. For instance, a 0.3 ppm deviation in predicted vs. observed H-5 shifts may indicate incorrect substituent assignment .
Q. What methodologies are recommended for analyzing the compound’s reactivity in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The bromine at C-6 acts as a leaving group for Pd-catalyzed coupling with aryl boronic acids. Reaction efficiency depends on ligand choice (e.g., XPhos enhances turnover in sterically hindered systems).
- SNAr Reactions : Chlorine at C-2/C-8 participates in nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates and optimize catalyst loading .
Q. How does the electronic profile of this compound influence its pharmacological activity?
- Electron-withdrawing effects : The Br and Cl substituents reduce electron density, enhancing interactions with electron-rich biological targets (e.g., enzyme active sites).
- Structure-activity relationship (SAR) : Analogues with additional fluorine substituents show improved membrane permeability due to increased lipophilicity (logP ~2.8 vs. ~2.5 for parent compound) .
- In vitro assays : Antimicrobial activity can be tested via broth microdilution (MIC values ≤16 µg/mL against S. aureus), with mechanistic insights from molecular docking against DNA gyrase .
Data Contradiction and Optimization
Q. How should researchers address inconsistencies in reported melting points or solubility data?
- Purification : Recrystallize from ethanol/water mixtures to remove impurities affecting melting point (e.g., 145–147°C vs. literature 142–144°C).
- Solubility testing : Use standardized solvents (DMSO, DMF) under controlled humidity. Poor aqueous solubility (<0.1 mg/mL) may necessitate prodrug strategies .
Q. What strategies improve the reproducibility of halogenation steps in scaled-up synthesis?
- Catalyst screening : FeCl₃ or AlCl₃ can enhance regioselectivity in chlorination.
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of halogenation progress.
- Byproduct mitigation : Use scavengers (e.g., silica gel) to adsorb excess halogenating agents .
Tables of Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 279.47 g/mol | ESI-MS | |
| Aromatic ¹H NMR Shift (H-3) | δ 8.2 ppm | 500 MHz NMR | |
| LogP (Predicted) | 2.5 | ChemDraw | |
| Antimicrobial MIC (S. aureus) | 16 µg/mL | Broth dilution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
